N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine 3'-CE phosphoramidite
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Overview
Description
N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine 3’-CE phosphoramidite: is a synthetic nucleoside phosphoramidite used primarily in the field of oligonucleotide synthesis. This compound is a derivative of cytidine, modified to include a benzoyl group at the N4 position, a dimethoxytrityl (DMT) group at the 5’ position, and two fluorine atoms at the 2’ position. These modifications enhance its stability and functionality in various biochemical applications, particularly in the synthesis of DNA and RNA analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine 3’-CE phosphoramidite involves several key steps:
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Protection of the 5’-Hydroxyl Group: : The 5’-hydroxyl group of 2’-deoxy-2’,2’-difluorocytidine is protected using a dimethoxytrityl (DMT) chloride in the presence of a base such as pyridine. This step ensures that the 5’-hydroxyl group does not participate in subsequent reactions.
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N4-Benzoylation: : The N4 position of the cytidine base is benzoylated using benzoyl chloride in the presence of a base like triethylamine. This step introduces the benzoyl protecting group, which is crucial for the compound’s stability.
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Phosphitylation: : The 3’-hydroxyl group is then reacted with a phosphoramidite reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, under anhydrous conditions. This step forms the phosphoramidite linkage necessary for oligonucleotide synthesis.
Industrial Production Methods
In industrial settings, the production of N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine 3’-CE phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Purification Techniques: High-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water or tert-butyl hydroperoxide.
Substitution: The DMT group can be selectively removed under acidic conditions, such as with trichloroacetic acid, to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, tert-butyl hydroperoxide.
Acidic Conditions: Trichloroacetic acid for DMT deprotection.
Major Products
Phosphate Derivatives: Upon oxidation, the phosphoramidite group is converted to a stable phosphate group.
Deprotected Nucleosides: Removal of the DMT group yields the free 5’-hydroxyl nucleoside.
Scientific Research Applications
N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine 3’-CE phosphoramidite is widely used in:
Oligonucleotide Synthesis: It is a key building block in the chemical synthesis of DNA and RNA analogs, which are used in genetic research, diagnostics, and therapeutics.
Antisense Therapy: Modified oligonucleotides synthesized using this compound can bind to specific mRNA sequences, inhibiting gene expression and providing a potential treatment for genetic disorders.
Gene Editing: It is used in the synthesis of guide RNAs for CRISPR-Cas9 gene editing technology.
Drug Development: The compound is used in the development of nucleoside analogs with potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine 3’-CE phosphoramidite involves its incorporation into oligonucleotides. These modified oligonucleotides can:
Bind to Complementary RNA or DNA Sequences: This binding can block the translation of specific mRNAs or alter the function of target DNA sequences.
Induce RNA Cleavage: In antisense therapy, the binding of these oligonucleotides to mRNA can recruit RNase H, leading to the degradation of the mRNA and inhibition of protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-2’-deoxycytidine 3’-CE phosphoramidite: Lacks the 2’,2’-difluoro modification, making it less stable in certain biochemical applications.
2’-Deoxy-5’-O-DMT-cytidine 3’-CE phosphoramidite: Does not have the N4-benzoyl or 2’,2’-difluoro modifications, resulting in different reactivity and stability profiles.
Uniqueness
N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine 3’-CE phosphoramidite is unique due to its combination of modifications:
Enhanced Stability: The 2’,2’-difluoro modification increases resistance to enzymatic degradation.
Selective Reactivity: The DMT and benzoyl protecting groups allow for selective deprotection and functionalization during oligonucleotide synthesis.
This compound’s unique properties make it a valuable tool in advanced biochemical and genetic research applications.
Properties
IUPAC Name |
N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50F2N5O8P/c1-31(2)53(32(3)4)62(59-29-13-27-49)61-41-39(60-43(46(41,47)48)52-28-26-40(51-44(52)55)50-42(54)33-14-9-7-10-15-33)30-58-45(34-16-11-8-12-17-34,35-18-22-37(56-5)23-19-35)36-20-24-38(57-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,50,51,54,55)/t39-,41-,43-,62?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVPZSDAOMSDQP-XBADOKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H](C1(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50F2N5O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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